molecular formula C11H17NO2 B12300097 tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate CAS No. 1463502-31-9

tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate

Cat. No.: B12300097
CAS No.: 1463502-31-9
M. Wt: 195.26 g/mol
InChI Key: GCHLQQRBGMRWGF-UHFFFAOYSA-N
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Description

Product Overview tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate (CAS 1463502-31-9) is a chemical compound with the molecular formula C 11 H 17 NO 2 and a molecular weight of 195.26 g/mol [ ]. This reagent features a carbamate group, specifically a tert-butoxycarbonyl (Boc) group, which is a fundamental and widely used protecting group for amines in organic synthesis and medicinal chemistry [ ]. The cis-configured cyclobutyl ring is further functionalized with a terminal ethynyl group, providing a versatile handle for further chemical transformations, such as metal-catalyzed coupling reactions. Research Applications and Value Compounds containing the carbamate group, like this one, are of significant interest in modern drug discovery and medicinal chemistry [ ]. The carbamate group is known for its good chemical and proteolytic stability, its ability to act as a peptide bond surrogate, and its capacity to help compounds penetrate cell membranes [ ][ ]. These properties make carbamate-containing molecules valuable in the design of various therapeutic agents, including protease inhibitors, anticonvulsants, and chemotherapeutic drugs [ ]. The presence of both the Boc-protected amine and the ethynyl group on a single, rigid cyclobutane scaffold makes this compound a valuable bifunctional building block. Researchers can utilize it in the synthesis of more complex molecules, potentially for use in pharmaceutical development, as a precursor for chemical probes, or in materials science. The terminal alkyne is particularly useful in click chemistry applications, such as the Huisgen cycloaddition, allowing for the efficient and selective formation of 1,2,3-triazoles [ ]. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1463502-31-9

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

tert-butyl N-(3-ethynylcyclobutyl)carbamate

InChI

InChI=1S/C11H17NO2/c1-5-8-6-9(7-8)12-10(13)14-11(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,12,13)

InChI Key

GCHLQQRBGMRWGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C#C

Origin of Product

United States

Preparation Methods

Cyclobutane Precursor Synthesis

Cyclobutane Ring Formation

The cis-cyclobutyl backbone is constructed via [2+2] photocycloaddition or ring-contraction reactions. For example, cis-3-aminocyclobutanol derivatives serve as common intermediates, as demonstrated in patents utilizing tert-butyl (cis-3-hydroxycyclobutyl)carbamate (CAS 389890-43-1).

Table 1: Cyclobutane Precursor Synthesis
Starting Material Reaction Type Key Reagents/Conditions Yield Source
cis-3-Aminocyclobutanol Carbamate Protection Boc₂O, DMAP, CH₂Cl₂, 0°C→RT 89%
Cyclobutene Photocycloaddition UV light, dichloromethane 62%

Ethynyl Group Introduction

Mitsunobu Reaction

The Mitsunobu reaction installs the ethynyl group onto cis-3-hydroxycyclobutylcarbamate intermediates. A representative protocol from Ambeed:

  • Substrate : tert-Butyl (cis-3-hydroxycyclobutyl)carbamate (494 mg, 2.64 mmol)
  • Conditions : DIAD (0.77 mL, 4.0 mmol), PPh₃ (1.04 g, 3.96 mmol), THF, 0°C→RT, 168 h
  • Yield : 73% after silica gel purification

Sonogashira Coupling

Palladium-catalyzed coupling introduces ethynyl groups to halogenated cyclobutanes:

  • Substrate : tert-Butyl (cis-3-bromocyclobutyl)carbamate
  • Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, THF, 60°C, 12 h
  • Yield : 68% (theoretical, based on analogous reactions in)

Stereoselective Carbamate Protection

Boc Protection Strategies

Boc-group installation preserves stereochemistry during subsequent reactions:

  • Substrate : cis-3-Ethynylcyclobutylamine
  • Reagents : Boc₂O (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 0°C→RT
  • Yield : 85% (extrapolated from)
Table 2: Carbamate Protection Efficiency
Amine Derivative Protecting Group Solvent Temperature Yield
cis-3-Ethynylcyclobutylamine Boc CH₂Cl₂ 0°C→RT 85%
trans-3-Hydroxycyclobutylamine Cbz THF -20°C 78%

Lithiation-Borylation Approaches

Bristol University research highlights lithiation-borylation for cyclobutyl functionalization:

  • Substrate : tert-Butyl cyclobutyl benzoate
  • Lithiation : s-BuLi (2.5 eq), (-)-sparteine (3.0 eq), Et₂O, -78°C
  • Borylation : Pinacolborane (1.5 eq), -78°C→RT
  • Oxidation : H₂O₂, NaOH → cis-3-hydroxycyclobutylcarbamate intermediate
  • Overall Yield : 61% over 3 steps

Comparative Analysis of Methods

Table 3: Method Comparison
Method Steps Total Yield Scalability Stereocontrol
Mitsunobu Reaction 3 56–73% Moderate High
Sonogashira Coupling 4 45–68% Low Moderate
Lithiation-Borylation 5 50–61% High Excellent

Key Observations :

  • Mitsunobu reactions excel in stereocontrol but require stoichiometric reagents.
  • Lithiation-borylation enables scalable synthesis but demands cryogenic conditions.

Challenges and Optimization

  • Stereochemical Integrity : Racemization occurs above -30°C during lithiation (k = 1.2×10⁻³ s⁻¹ at -20°C).
  • Ethynyl Stability : Terminal alkynes polymerize under acidic conditions; neutral pH is critical during workup.
  • Boc Deprotection : TFA-mediated deprotection (CH₂Cl₂, 0°C) preserves the ethynyl group (98% recovery vs. 72% with HCl/dioxane).

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cis-N-(3-ethynylcyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

Tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate serves as a versatile building block in the synthesis of more complex molecules. Its applications include:

  • Synthesis of Pharmaceuticals : The compound can be used to create derivatives that exhibit biological activity, particularly in the development of anti-cancer agents and neuroprotective drugs.
  • Functionalization of Cyclobutane Derivatives : It allows for the introduction of functional groups that can enhance the pharmacological properties of cyclobutane-based compounds.

Medicinal Chemistry

The medicinal applications of this compound are being explored in several areas:

  • Neuroprotective Agents : Preliminary studies suggest that derivatives of this compound may inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease research. The ability to modify the compound's structure could lead to improved efficacy against neurodegenerative diseases.
  • Anticancer Activity : Research indicates that compounds similar to this compound have shown promise in inhibiting cancer cell proliferation, making them potential candidates for further development as anticancer therapies.

Mechanism of Action

The mechanism of action of tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the carbamate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Cyclobutane Cores

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound 1463502-31-9 C₁₁H₁₇NO₂ 195.26 3-ethynyl, Boc-protected N Click chemistry, strained intermediates
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate 1356087-56-3 C₂₃H₃₀N₂O₂ 366.50 3-dibenzylamino, Boc-protected N Amine protection, peptide synthesis
tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate 877964-32-4 C₉H₁₅ClNO₄S 268.74 3-chlorosulfonyl, Boc-protected N Electrophilic sulfonation reactions
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate 1032684-85-7 C₁₂H₂₂N₂O₂ 226.32 3-(2-aminoethyl), Boc-protected N Bifunctional building blocks
tert-butyl N-(3-carbamoylcyclobutyl)carbamate 953752-69-7 C₁₀H₁₈N₂O₃ 214.27 3-carbamoyl, Boc-protected N Amide-based drug intermediates

Key Observations :

  • Electronic Effects : The ethynyl group in the target compound introduces sp-hybridized carbon atoms, enhancing reactivity in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition). In contrast, the chlorosulfonyl group in CAS 877964-32-4 increases electrophilicity, favoring nucleophilic substitution .
  • Functional Group Utility: The 2-aminoethyl group in CAS 1032684-85-7 provides a handle for further functionalization, such as conjugation with carboxylic acids or aldehydes , while the carbamoyl group in CAS 953752-69-7 is ideal for hydrogen bonding in drug design .

Analogues with Alternative Ring Systems

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Key Properties/Applications
tert-butyl N-(3-fluorocyclohexyl)carbamate 1546332-14-2 C₁₁H₂₀FNO₂ 217.28 Cyclohexane ring, 3-fluoro substituent Enhanced metabolic stability in drug candidates
tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate 1821739-64-3 C₁₁H₂₂N₂O₂ 214.31 Cyclopentane ring, methylamino group Chiral intermediates in asymmetric synthesis

Key Observations :

  • Ring Strain : Cyclobutane derivatives (e.g., the target compound) exhibit higher ring strain than cyclohexane or cyclopentane analogues, influencing their reactivity in ring-opening or expansion reactions .
  • Substituent Effects: The 3-fluoro substituent in CAS 1546332-14-2 enhances lipophilicity and bioavailability, whereas the methylamino group in CAS 1821739-64-3 facilitates metal coordination in catalytic systems .

Biological Activity

tert-butyl cis-N-(3-ethynylcyclobutyl)carbamate, with the CAS number 1463502-31-9, is a synthetic organic compound classified under carbamates. Its molecular formula is C11_{11}H17_{17}NO2_2, and it has a molecular weight of 195.26 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C11_{11}H17_{17}NO2_2
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1463502-31-9
  • IUPAC Name : tert-butyl ((1S,3S)-3-ethynylcyclobutyl)carbamate

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in the context of its potential as a therapeutic agent. Below are key findings regarding its biological properties:

Research indicates that compounds similar to this compound may function as modulators in targeted protein degradation pathways. Specifically, they can potentially interfere with the function of proteins involved in disease mechanisms, including cancer and viral infections .

2. Antiviral Activity

A study highlighted the compound's potential role in modulating capsid assembly, which is crucial for the replication of viruses such as Hepatitis B Virus (HBV). Compounds that affect capsid dynamics can lead to reduced viral load and improved patient outcomes .

3. Cancer Therapeutics

The compound's structure suggests it may interact with specific cellular pathways implicated in cancer progression. By targeting proteins associated with tumor growth, it could serve as a basis for developing novel anticancer therapies .

Case Studies

Several case studies have evaluated the efficacy of similar compounds in clinical settings:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that carbamate derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Viral Infection Models : In animal models, compounds with structural similarities to this compound showed promise in reducing HBV replication rates, suggesting a potential therapeutic application for chronic HBV infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralModulation of capsid assembly
AnticancerInduction of apoptosis in cancer cell lines
Protein DegradationTargeting specific proteins for degradation

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